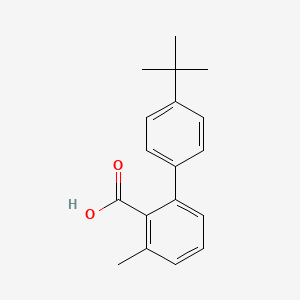

![molecular formula C16H12O3S B6404509 2-[Benzo(b)thiophen-2-yl]-5-methoxybenzoic acid, 95% CAS No. 1261928-44-2](/img/structure/B6404509.png)

2-[Benzo(b)thiophen-2-yl]-5-methoxybenzoic acid, 95%

Vue d'ensemble

Description

2-[Benzo(b)thiophen-2-yl]-5-methoxybenzoic acid, also known as 2B5M, is an organic compound that is widely used in laboratory experiments and scientific research. This compound has been studied for its various effects, including its biochemical and physiological effects, and its potential applications.

Applications De Recherche Scientifique

2-[Benzo(b)thiophen-2-yl]-5-methoxybenzoic acid, 95% has been studied for its potential applications in a variety of scientific research areas. It has been used as a model compound for studying the effects of organic compounds on the environment. Additionally, it has been used to study the role of organic compounds in biological systems. It has also been used to study the effects of organic compounds on the structure and function of proteins.

Mécanisme D'action

2-[Benzo(b)thiophen-2-yl]-5-methoxybenzoic acid, 95% acts as an inhibitor of cytochrome P450, an enzyme involved in the metabolism of drugs and other compounds. It binds to the active site of the enzyme and prevents it from metabolizing drugs and other compounds. This inhibition can be used to study the effects of drugs on the body and to develop new drugs.

Biochemical and Physiological Effects

2-[Benzo(b)thiophen-2-yl]-5-methoxybenzoic acid, 95% has been studied for its effects on the body. In animal studies, it has been found to reduce inflammation and improve the immune response. Additionally, it has been found to reduce the levels of certain hormones, such as cortisol and testosterone. It has also been found to reduce the levels of certain neurotransmitters, such as dopamine and serotonin.

Avantages Et Limitations Des Expériences En Laboratoire

2-[Benzo(b)thiophen-2-yl]-5-methoxybenzoic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is not water soluble and can be difficult to dissolve in aqueous solutions. Additionally, it is toxic and can be harmful if not handled correctly.

Orientations Futures

2-[Benzo(b)thiophen-2-yl]-5-methoxybenzoic acid, 95% has potential applications in a variety of areas. It could be used to study the effects of organic compounds on the environment and on biological systems. Additionally, it could be used to study the effects of drugs on the body and to develop new drugs. Finally, it could be used to study the role of organic compounds in the structure and function of proteins and other molecules.

Méthodes De Synthèse

2-[Benzo(b)thiophen-2-yl]-5-methoxybenzoic acid, 95% can be synthesized in two steps. The first step involves the reaction of 2-benzo[b]thiophene-2-carboxylic acid with 5-methoxybenzyl bromide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-[benzo[b]thiophene-2-yl]-5-methoxybenzoic acid. The second step involves the purification of the compound by recrystallization.

Propriétés

IUPAC Name |

2-(1-benzothiophen-2-yl)-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3S/c1-19-11-6-7-12(13(9-11)16(17)18)15-8-10-4-2-3-5-14(10)20-15/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMGYMSZFKZUIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC3=CC=CC=C3S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001250729 | |

| Record name | Benzoic acid, 2-benzo[b]thien-2-yl-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261928-44-2 | |

| Record name | Benzoic acid, 2-benzo[b]thien-2-yl-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261928-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-benzo[b]thien-2-yl-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzo(b)thiophen-2-yl]-5-fluorobenzoic acid, 95%](/img/structure/B6404427.png)

![2-[Benzo(b)thiophen-2-yl]-5-methylbenzoic acid, 95%](/img/structure/B6404430.png)

![4-[Benzo(b)thiophen-2-yl]-2-hydroxybenzoic acid, 95%](/img/structure/B6404433.png)

![3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid, 95%](/img/structure/B6404461.png)

![3-[Benzo(b)thiophen-2-yl]-5-fluorobenzoic acid, 95%](/img/structure/B6404464.png)

![4-[Benzo(b)thiophen-2-yl]-2-methoxybenzoic acid, 95%](/img/structure/B6404472.png)

![2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid, 95%](/img/structure/B6404480.png)

![4-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid, 95%](/img/structure/B6404487.png)

![3-[Benzo(b)thiophen-2-yl]-2-methoxybenzoic acid, 95%](/img/structure/B6404495.png)

![5-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid, 95%](/img/structure/B6404503.png)

![4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid, 95%](/img/structure/B6404508.png)

![5-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid, 95%](/img/structure/B6404525.png)

![3-[Benzo(b)thiophen-2-yl]-5-chlorobenzoic acid, 95%](/img/structure/B6404532.png)